molecular formula C22H24N4O3S2 B2811302 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide CAS No. 924714-43-2

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide

Cat. No.: B2811302
CAS No.: 924714-43-2
M. Wt: 456.58
InChI Key: ONFDAOLBEXOQMZ-UHFFFAOYSA-N
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Description

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide is a heterocyclic compound featuring a cyclopenta[b]thiophene core substituted with a cyano group at position 3 and an acetamide-linked piperazine sulfonyl moiety. This compound belongs to a class of sulfur-containing heterocycles, which are notable for their anticancer properties due to their ability to inhibit kinase enzymes or disrupt cellular proliferation pathways .

Properties

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S2/c23-15-19-18-7-4-8-20(18)30-22(19)24-21(27)16-25-10-12-26(13-11-25)31(28,29)14-9-17-5-2-1-3-6-17/h1-3,5-6,9,14H,4,7-8,10-13,16H2,(H,24,27)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONFDAOLBEXOQMZ-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)CN3CCN(CC3)S(=O)(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)CN3CCN(CC3)S(=O)(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural motifs with several synthesized derivatives, particularly in the cyclopenta[b]thiophene and piperazine-acetamide domains. Key analogues include:

Table 1: Structural and Functional Comparison of Analogues
Compound Name / ID Core Structure Key Substituents Biological Activity (IC₅₀) Mechanism of Action
Target Compound Cyclopenta[b]thiophene + acetamide-piperazine sulfonyl 4-[(E)-2-phenylethenyl]sulfonyl Not reported Hypothesized tyrosine kinase inhibition
Compound 24 Cyclopenta[b]thiophene + acetamide-piperazine sulfonyl 4-(N-(pyrimidin-2-yl)sulfamoyl)sodium salt 30.8 nM (MCF7 cells) ATP-binding site inhibition of tyrosine kinases
Compound 25 Cyclopenta[b]thiophene-triazine hybrid 4-aminophenol-triazine 38.7 nM (MCF7 cells) Tyrosine kinase receptor inhibition
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(3-cyclopentyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide Cyclopenta[b]thiophene + thienopyrimidine-sulfanyl Cyclopentyl, methyl, oxo groups Data unavailable Presumed kinase interaction via thienopyrimidine scaffold
Key Observations:

Substituent Impact on Activity: The styrenyl sulfonyl group in the target compound may enhance lipophilicity and membrane permeability compared to the pyrimidinyl sulfamoyl group in Compound 23. However, Compound 24’s sodium salt moiety likely improves solubility, contributing to its potent IC₅₀ of 30.8 nM . Compound 25 replaces the piperazine-acetamide with a triazine-phenol system, demonstrating that rigid heterocyclic systems (e.g., triazine) can maintain high activity (IC₅₀ = 38.7 nM) while altering metabolic stability .

Synthetic Flexibility: The target compound’s synthesis likely follows routes similar to those reported for analogues, such as refluxing chloroacetamide intermediates with sodium acetate in ethanol . Modifications at the piperazine sulfonyl group (e.g., styrenyl vs. pyrimidinyl) are achieved via nucleophilic substitution or coupling reactions .

Anticancer Activity and Mechanistic Insights

  • Tyrosine Kinase Inhibition : Both Compound 24 and 25 mimic ATP-competitive inhibitors like gefitinib, targeting tyrosine kinase receptors critical in cancer progression. Their sub-40 nM IC₅₀ values suggest that the cyclopenta[b]thiophene scaffold is a viable platform for kinase inhibition .
  • Role of Sulfur : The thiophene ring’s sulfur atom participates in hydrophobic interactions and hydrogen bonding with kinase active sites, a feature conserved across analogues .
  • Lack of Data for Target Compound : While the target compound’s styrenyl group may enhance binding through aromatic stacking, its exact potency remains unquantified. Computational studies (e.g., density-functional theory for logP or binding affinity predictions) could bridge this gap .

Q & A

Q. What are the recommended synthetic routes and critical reaction conditions for synthesizing this compound?

The synthesis involves multi-step protocols, including:

  • Cyclopenta[b]thiophen-2-yl core formation : Cyclization of thiophene derivatives under acidic conditions, followed by cyanation at the 3-position .
  • Acetamide linkage : Coupling the core with 2-chloroacetamide derivatives using base catalysts (e.g., K₂CO₃) in polar aprotic solvents like DMF at 60–80°C .
  • Sulfonated piperazine introduction : Reacting the intermediate with 4-[(E)-2-phenylethenyl]sulfonylpiperazine under nitrogen atmosphere to prevent oxidation, with monitoring via TLC . Key considerations : Strict temperature control, solvent purity, and inert gas purging to minimize side reactions .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., cyano group at 3-position, styryl sulfonyl group on piperazine) .
  • High-Resolution Mass Spectrometry (HRMS) : Accurate mass determination (±2 ppm tolerance) to validate molecular formula (C₂₄H₂₅N₃O₃S₂) .
  • HPLC-PDA : Purity assessment (>95%) using a C18 column with acetonitrile/water gradient elution .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Variable substituent screening : Systematically modify the styryl sulfonyl group (e.g., electron-withdrawing vs. donating substituents) and assess impact on target binding affinity .
  • Core scaffold variations : Compare cyclopenta[b]thiophen-2-yl analogs with cyclopenta[c] or dihydrothieno[3,2-d]pyrimidin-4-one cores for potency differences .
  • Table 1 : Example SAR Insights from Analogous Compounds
Substituent ModificationObserved EffectReference
Replacement of styryl with nitro phenylReduced solubility, increased kinase inhibition
Piperazine sulfonyl vs. carbonylEnhanced metabolic stability

Q. What computational methods are suitable for predicting binding interactions with biological targets?

  • Molecular docking (AutoDock Vina) : Simulate binding to kinases (e.g., EGFR) using crystal structures (PDB ID: 1M17) to identify key interactions (e.g., hydrogen bonding with cyano group) .
  • Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories in explicit solvent (TIP3P water model) .
  • Free Energy Perturbation (FEP) : Quantify ΔΔG values for substituent modifications to prioritize synthetic targets .

Q. How should researchers address contradictions in biological activity data across experimental models?

  • Mechanistic deconvolution : Use isoform-specific inhibitors (e.g., EGFR-TK vs. VEGFR-TK) to clarify target selectivity .
  • Orthogonal assays : Validate cytotoxicity (MTT assay) alongside enzymatic activity (e.g., ADP-Glo™ kinase assay) to distinguish direct target effects from off-target toxicity .
  • Species-specific variability : Compare human vs. murine cell lines to identify metabolic or receptor affinity differences .

Methodological Notes

  • Synthetic Reproducibility : Include internal standards (e.g., 1,3,5-trimethoxybenzene) during HPLC analysis to control for instrument variability .
  • Data Validation : Use triplicate runs for biological assays and apply statistical corrections (e.g., Bonferroni) for multi-target screens .

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